4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide
Description
The compound 4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide features a cyclohexene ring substituted with a carbothioamide group at position 1, a 4,4-dimethyl group, a 6-oxo moiety, and a phenylamino group at position N. The 2-(morpholin-4-yl)ethylamino side chain introduces a morpholine ring, a heterocycle known to enhance solubility and modulate pharmacokinetic properties in drug design .
Properties
IUPAC Name |
4,4-dimethyl-2-(2-morpholin-4-ylethylamino)-6-oxo-N-phenylcyclohexene-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-21(2)14-17(22-8-9-24-10-12-26-13-11-24)19(18(25)15-21)20(27)23-16-6-4-3-5-7-16/h3-7,22H,8-15H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHGYPRWWZVOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=S)NC2=CC=CC=C2)NCCN3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide typically involves multiple steps. One common approach is to start with the cyclohexanone derivative, which undergoes a series of reactions including amination, thioamide formation, and morpholine ring introduction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Morpholine-Containing Analogues
Impact of Morpholinoethyl Substituents
highlights that introducing a 2-(morpholin-4-yl)ethyl group (e.g., compound 16) into a quinoline scaffold reduced binding affinity (Ki = 221 nM) compared to an n-pentyl analogue (Ki = 16 nM). This suggests that while morpholine improves solubility, it may sterically hinder interactions in certain binding pockets . The target compound’s morpholinoethylamino group could face similar trade-offs between bioavailability and target engagement.
Morpholinylethoxy Linkages
European Patent EP 4 374 877 A2 () describes compounds with 2-morpholin-4-ylethoxy phenyl groups. For example, (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-... features a morpholinylethoxy side chain. Such substituents enhance membrane permeability due to morpholine’s polarity, but the ethoxy spacer may confer conformational flexibility absent in the target compound’s direct amino linkage .
Carbothioamide vs. Carboxamide Derivatives
The carbothioamide group in the target compound differs electronically from carboxamides. notes that carboxamido substituents (e.g., 2-phenylethyl in 17) were synthesized to explore binding interactions. This trade-off may position the target compound as a longer-acting analogue in therapeutic contexts.
Cyclohexene and Heterocyclic Frameworks
describes a triazine derivative with pyrrolidin-1-yl and dimethylamino substituents: {4-[(4-dimethylamino-benzylidene)amino]-6-...-[1,3,5]triazin-2-yl}-...-amide. While structurally distinct, the use of saturated rings (e.g., pyrrolidine vs. morpholine) influences solubility and steric bulk. Morpholine’s oxygen atom may offer better water solubility than pyrrolidine’s nitrogen, a critical factor in drug design .
Tabulated Comparison of Key Features
Biological Activity
4,4-Dimethyl-2-{[2-(morpholin-4-yl)ethyl]amino}-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes existing research on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a cyclohexene core with various functional groups, including a morpholine moiety and a carbothioamide group. The presence of these functional groups suggests potential interactions with biological targets.
Pharmacological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, thiosemicarbazone derivatives have demonstrated significant antiproliferative activity against human tumor cell lines, indicating that the thioamide functionality may enhance such effects .
- Antimicrobial Properties : Compounds with similar morpholine and thioamide structures have been evaluated for their antibacterial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the compound may possess broad-spectrum antimicrobial activity .
- Cytotoxicity : The cytotoxic potential of related compounds has been assessed using various assays, including MTT and colony formation assays. Results indicate that certain structural modifications can significantly enhance cytotoxicity against cancer cells .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Interaction with DNA : Some thiosemicarbazone compounds have been shown to intercalate with DNA, disrupting replication and transcription processes in cancer cells.
- Enzyme Inhibition : The morpholine group may facilitate interactions with specific enzymes involved in cancer cell metabolism or bacterial growth.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
Q & A
Q. Optimization :
- Use catalysts like DCC (dicyclohexylcarbodiimide) for amide coupling.
- Maintain temperatures between 50–80°C for cyclization and 0–25°C for thioamide formation to prevent side reactions .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
Methodological Answer:
Contradictions often arise from variations in:
- Assay Conditions (e.g., pH, solvent polarity affecting solubility).
- Cell Models (primary vs. immortalized cells with differing receptor expression).
Q. Strategies :
- Validate activity using orthogonal assays (e.g., enzymatic inhibition + cell viability).
- Perform dose-response curves to compare IC50 values across models.
- Use molecular docking to assess binding affinity consistency with structural analogs (e.g., pyrimidinone derivatives in ).
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm cyclohexene ring conformation and thioamide NH resonance (~12 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of morpholine moiety) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient .
Advanced: What computational strategies can predict regioselectivity in the synthesis of derivatives with modified morpholine or phenyl groups?
Methodological Answer:
- DFT Calculations : Compare transition-state energies for substitution at different positions (e.g., morpholine N-alkylation vs. cyclohexene C-H activation) .
- MD Simulations : Model solvent effects on reaction pathways (e.g., DMSO vs. THF) .
- Machine Learning : Train models on existing reaction data (e.g., substituent electronic parameters) to predict optimal conditions .
Basic: How should researchers design in vitro assays to evaluate this compound’s enzyme inhibition potential?
Methodological Answer:
- Target Selection : Prioritize kinases or proteases due to the thioamide’s metal-chelating ability.
- Assay Setup :
- Use fluorogenic substrates (e.g., FITC-labeled casein for protease inhibition).
- Include positive controls (e.g., staurosporine for kinases) and measure IC50 in triplicate .
- Data Interpretation : Compare with structurally similar compounds (e.g., pyridazinone analogs in ).
Advanced: What experimental and computational approaches validate the stability of this compound under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation.
- Molecular Dynamics : Simulate interactions with serum albumin to predict plasma stability .
Basic: How do structural analogs of this compound differ in bioactivity, and what functional groups drive these differences?
Methodological Answer:
Key analogs and their bioactivity drivers:
| Analog | Structural Variation | Bioactivity |
|---|---|---|
| Pyridazinone derivatives () | Replacement of cyclohexene with pyridazinone | Enhanced kinase inhibition |
| Morpholine-ethylamine variants () | Shorter alkyl chain (ethyl vs. propyl) | Reduced cytotoxicity |
| Thioamide vs. amide () | S substitution for O | Improved metal chelation |
Advanced: What methodologies address low solubility of this compound in aqueous buffers for in vivo studies?
Methodological Answer:
- Formulation : Use co-solvents (10% DMSO + cyclodextrin) or nanoemulsions .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity.
- Crystallography : Analyze crystal packing (e.g., via X-ray) to identify polymorphs with higher solubility .
Basic: What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis (risk of H2S release from thioamide degradation) .
- Waste Disposal : Neutralize acidic byproducts before disposal .
Advanced: How can researchers leverage high-throughput screening (HTS) to identify synergistic drug combinations with this compound?
Methodological Answer:
- Library Design : Combine with FDA-approved kinase inhibitors or chemotherapeutics.
- Assay Platforms : Use 384-well plates and automated liquid handlers.
- Data Analysis : Apply Bliss independence or Chou-Talalay models to quantify synergy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
